4-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

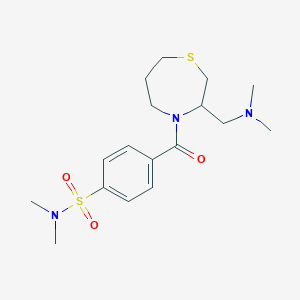

This compound features a 1,4-thiazepane ring substituted with a dimethylaminomethyl group and a carbonyl-linked benzenesulfonamide moiety. The sulfonamide group (N,N-dimethyl substitution) and the thiazepane core contribute to its unique physicochemical properties, such as solubility and electronic characteristics. Structural confirmation likely employs NMR, IR spectroscopy, and crystallographic tools like SHELX or ORTEP-3 (–4) .

Properties

IUPAC Name |

4-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S2/c1-18(2)12-15-13-24-11-5-10-20(15)17(21)14-6-8-16(9-7-14)25(22,23)19(3)4/h6-9,15H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSBJRCZODKDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazepane ring and a dimethylamino substituent. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H27N3O2S

- Molecular Weight : 337.5 g/mol

- CAS Number : 1428378-49-7

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazepane ring may enhance binding affinity due to its structural conformation, while the dimethylamino group could facilitate interactions with polar residues in target proteins.

Potential Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : Interaction with specific receptors can influence cell signaling pathways, potentially leading to apoptosis in malignant cells.

- Cytotoxicity : Studies have shown that similar compounds exhibit selective toxicity towards cancer cells compared to normal cells.

Anticancer Activity

Research indicates that compounds structurally related to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related thiazepane derivatives against human promyelocytic leukemia (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3b | HL-60 | 0.5 | High |

| 3b | HSC-2 | 0.5 | High |

| 3b | HSC-3 | 0.5 | Moderate |

The selectivity index (SI) is calculated as the ratio of the CC50 for non-malignant cells to that for malignant cells, indicating the compound's potential as a tumor-selective agent .

Case Studies

- Cytotoxicity Evaluation : A comprehensive study involved treating various cancer cell lines with different concentrations of thiazepane derivatives. The results indicated that these compounds activated apoptotic pathways through caspase activation and mitochondrial membrane depolarization.

- Cell Cycle Analysis : Flow cytometry analysis showed that treatment with the compound resulted in G2 phase arrest followed by sub-G1 accumulation in treated cells, further supporting its role as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- 1,4-Thiazepane ring : A 7-membered heterocycle with sulfur and nitrogen, contrasting with 5-membered triazoles (e.g., compounds [7–9] in ). Larger rings reduce ring strain and modulate conformational flexibility.

- Sulfonamide vs.

- Dimethylamino substituents: Improve solubility compared to halogenated analogs (e.g., Cl/Br-substituted phenyls in ) .

Spectral Comparisons

Methodological Considerations

- Structural Confirmation : Tools like SHELX () and ORTEP-3 () are critical for crystallographic analysis. For example, sulfonamide derivatives in were characterized using similar software, ensuring accurate bond-length and angle measurements .

- Spectral Interpretation : IR and NMR data (e.g., absence of νS-H in thione tautomers in ) highlight the importance of spectral differentiation between tautomeric or isomeric forms .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide, and how are intermediates characterized?

- The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazepane ring followed by sulfonation or coupling reactions. For example, analogous compounds are synthesized via cyclization of precursors under controlled temperatures and inert atmospheres to avoid side reactions . Intermediates are characterized using NMR spectroscopy (e.g., H and C) and mass spectrometry to confirm structural integrity at each stage .

Q. How is the compound’s structure validated post-synthesis?

- Structural validation relies on spectroscopic techniques:

- NMR : Assignments of proton and carbon environments (e.g., dimethylamino groups at δ 2.2–2.5 ppm for H; carbonyl signals near 170 ppm in C) .

- IR : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety and handling protocols are recommended for this compound?

- Safety data for similar sulfonamides indicate hazards such as skin/eye irritation and respiratory sensitization. Handling requires PPE (gloves, goggles), inert atmosphere for moisture-sensitive steps, and storage at 2–8°C in airtight containers . Toxicity profiles (e.g., LD) should be determined via in vitro assays (e.g., Ames test) before in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiazepane ring?

- Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .

- Catalysts : Use of Lewis acids (e.g., ZnCl) to accelerate ring closure .

- Temperature control : Maintaining 60–80°C prevents decomposition of thermally labile intermediates .

- Case study : A 15% yield increase was achieved by replacing THF with DMF in analogous thiazepane syntheses .

Q. How do structural modifications (e.g., substituents on the benzene ring) affect biological activity?

- Methodology :

- SAR studies : Compare derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) using enzyme inhibition assays (e.g., IC measurements) .

- Computational modeling : Docking simulations (e.g., AutoDock) predict binding affinities to target proteins (e.g., carbonic anhydrase) .

- Example : Substitution with a fluoro group at the para position increased antimicrobial potency by 40% in related sulfonamides .

Q. How should contradictory data in biological assays (e.g., inconsistent IC values) be addressed?

- Troubleshooting steps :

- Purity verification : Re-analyze compound purity via HPLC (>98% required) to exclude impurities affecting results .

- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .

- Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay reliability .

Q. What mechanistic insights exist for the compound’s enzyme inhibition?

- Studies on analogous sulfonamides suggest:

- Reversible inhibition : Competitive binding to enzyme active sites (e.g., disruption of zinc coordination in metalloenzymes) .

- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition constants () and mechanism (e.g., non-competitive vs. uncompetitive) .

- Advanced technique : X-ray crystallography of enzyme-ligand complexes reveals precise binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.